molecular formula C25H21NO3S2 B4730644 (4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one

(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one

Cat. No.: B4730644
M. Wt: 447.6 g/mol
InChI Key: IDHVZPHIXKUNDK-STZFKDTASA-N
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Description

(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with benzyl bromide to form 2-benzylthio-1,3-thiazole. This intermediate is then reacted with 3-methoxy-4-phenylmethoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various enzymes and receptors makes it a promising lead compound for developing new medications.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s thiazole ring and benzylsulfanyl group play crucial roles in its binding affinity and specificity. By modulating the activity of these targets, the compound can exert various biological effects, such as inhibiting enzyme activity or altering gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    2-benzylthio-1,3-thiazole: A simpler thiazole derivative with similar structural features.

    3-methoxy-4-phenylmethoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    Thiazolidine derivatives: Compounds with a similar thiazole ring but different substituents.

Uniqueness

What sets (4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both benzylsulfanyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S2/c1-28-23-15-20(12-13-22(23)29-16-18-8-4-2-5-9-18)14-21-24(27)31-25(26-21)30-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVZPHIXKUNDK-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one
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(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one
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(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one
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(4Z)-2-benzylsulfanyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one

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